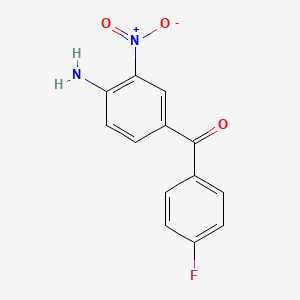

2-(3-Methoxyphenyl)piperazine

Overview

Description

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been studied using various methods . For instance, conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Scientific Research Applications

Radiolabeled Antagonist for PET Imaging

- Plenevaux et al. (2000) developed [18F]p-MPPF as a radiolabeled antagonist for studying 5-HT1A receptors using positron emission tomography (PET). This compound aids in researching serotonergic neurotransmission and has shown potential in both animal and human studies, including toxicity and metabolism research.

Dual-Imaging Agent for 5HT1A Receptors

- In 2018, Chaturvedi et al. explored methoxyphenyl piperazine's application as an optical imaging agent, particularly for targeting 5HT1A receptors. They synthesized silver nanoparticles capped with methoxyphenyl piperazine-dithiocarbamate, demonstrating its usefulness in targeted optical imaging with extremely low detection limits (Chaturvedi et al., 2018).

Serotonin Antagonist Research

- Raghupathi et al. (1991) investigated analogs of 1-(2-Methoxyphenyl)piperazine for their selectivity and affinity towards 5-HT1A serotonin receptors. Their research focused on improving selectivity over alpha 1-adrenergic receptors, leading to potential therapeutic applications in treating conditions related to serotonin dysfunction (Raghupathi et al., 1991).

Mannich Bases with Piperazines

- Gul et al. (2019) synthesized new Mannich bases with methoxyphenyl piperazine and evaluated their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. This research provides insights into the compound's potential in drug development and cancer therapy (Gul et al., 2019).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

- Romero et al. (1994) studied bis(heteroaryl)piperazines (BHAPs), including derivatives of methoxyphenyl piperazine, as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research suggests its potential in developing treatments for HIV (Romero et al., 1994).

Radiolabeled Ligands for 5HT1A Receptor Imaging

- Hassanzadeh et al. (2012) developed a novel methoxyphenyl piperazine derivative for 5HT1A receptor imaging. They synthesized and radiolabeled this compound with 99mTc-tricarbonyl, indicating its potential application in clinical imaging (Hassanzadeh et al., 2012).

Bacterial Persistence Eradication

- Kim et al. (2011) discovered that a compound containing methoxyphenyl piperazine can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This research could be significant in addressing antibiotic resistance (Kim et al., 2011).

Environment-Sensitive Fluorescent Ligands

- Lacivita et al. (2009) synthesized "long-chain" methoxyphenyl piperazine derivatives with fluorescent properties. These compounds showed high affinity for 5-HT(1A) receptors and could be used to visualize these receptors in cells, offering a tool for neurobiological research (Lacivita et al., 2009).

Scale-Up Synthesis for Dopamine Uptake Inhibition

- Ironside et al. (2002) described the scale-up synthesis of a dopamine uptake inhibitor, which includes methoxyphenyl piperazine. This research focuses on optimizing the production process for potential therapeutic use in treating conditions like cocaine abuse (Ironside et al., 2002).

Safety And Hazards

“2-(3-Methoxyphenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQIBFOALNPYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

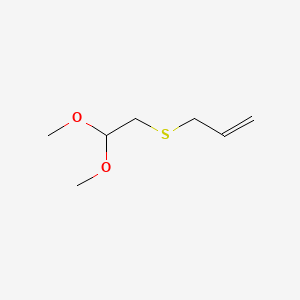

COC1=CC=CC(=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401258 | |

| Record name | 2-(3-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)piperazine | |

CAS RN |

790164-75-9 | |

| Record name | 2-(3-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)

![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)

![[Thr4,Gly7]OT](/img/structure/B1587677.png)